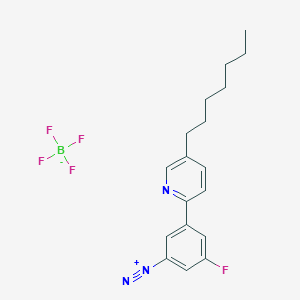
C18H21BF5N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C18H21BF5N3 is a chemical compound that is commonly referred to as Methylene Blue. It is a heterocyclic aromatic chemical compound that is widely used in scientific research. Methylene Blue was first synthesized in 1876 by Heinrich Caro and has since been used in various applications such as staining biological tissues, treating methemoglobinemia, and as an antimalarial drug. In
Wirkmechanismus
Methylene Blue works by inhibiting the activity of enzymes such as monoamine oxidase and nitric oxide synthase. It also acts as an electron carrier in the mitochondrial respiratory chain, which helps to increase cellular respiration. Methylene Blue has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Methylene Blue has been shown to have various biochemical and physiological effects. It has been shown to increase mitochondrial respiration, which can help to improve cellular energy production. Methylene Blue has also been shown to have neuroprotective effects, which can help to protect the brain from damage caused by oxidative stress. Additionally, Methylene Blue has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene Blue has several advantages when used in lab experiments. It is a relatively inexpensive chemical compound that is readily available. It is also stable under normal laboratory conditions and has a long shelf life. However, Methylene Blue has some limitations. It can be toxic at high concentrations, and its staining properties can interfere with certain assays.
Zukünftige Richtungen
There are several future directions for the use of Methylene Blue in scientific research. One area of interest is the potential use of Methylene Blue as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Methylene Blue has been shown to have neuroprotective effects, and further research is needed to explore its potential use in treating these diseases. Another area of interest is the use of Methylene Blue in cancer research. Methylene Blue has been shown to have antitumor properties, and further research is needed to explore its potential use in cancer treatment.
Conclusion:
In conclusion, Methylene Blue is a widely used chemical compound in scientific research. Its synthesis method has been well documented, and it has a wide range of applications. Methylene Blue works by inhibiting enzymes, acting as an electron carrier, and having antioxidant properties. It has several advantages and limitations when used in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of Methylene Blue involves the reaction of N,N-dimethylaniline with benzaldehyde in the presence of hydrochloric acid. The resulting product is then oxidized using sodium nitrite and hydrochloric acid to form Methylene Blue. This synthesis method has been used for over a century and has been well documented in scientific literature.
Wissenschaftliche Forschungsanwendungen
Methylene Blue has a wide range of scientific research applications. It is commonly used as a biological stain to visualize various biological structures such as DNA, RNA, and proteins. Methylene Blue has also been used in the treatment of methemoglobinemia, a condition where the blood is unable to carry oxygen effectively. Additionally, Methylene Blue has been studied for its potential use as an antimalarial drug, as it has been shown to inhibit the growth of the malaria parasite.
Eigenschaften
IUPAC Name |
3-fluoro-5-(5-heptylpyridin-2-yl)benzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN3.BF4/c1-2-3-4-5-6-7-14-8-9-18(21-13-14)15-10-16(19)12-17(11-15)22-20;2-1(3,4)5/h8-13H,2-7H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCZOECHSQMWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCC1=CN=C(C=C1)C2=CC(=CC(=C2)F)[N+]#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(5-heptylpyridin-2-yl)benzenediazonium;tetrafluoroborate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[1-(2,5-Dichlorothiophen-3-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B7500604.png)



![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)

![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)